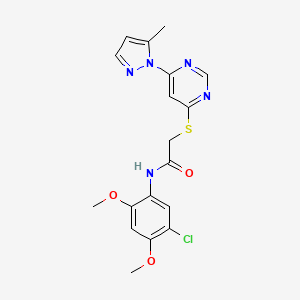
N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis with Activated Nitriles
Heterocyclic compounds have significant applications in medicinal chemistry due to their diverse biological activities. The study by Elian, Abdelhafiz, and Abdelreheim (2014) discusses the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine obtained from the reaction of compound 1a with acetic anhydride and other bifunctional compounds. This research highlights the potential of using N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide in the development of polyfunctionally substituted heterocycles, including pyrazolo, chromeno, pyrimido, and thiopyrimidine derivatives, which may have various applications in drug development and synthetic chemistry. The structures of the synthesized compounds were characterized by IR, 1H-NMR, and mass spectral studies, indicating the versatility of this compound in heterocyclic synthesis (Elian, Abdelhafiz, & Abdelreheim, 2014).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, leading to the development of anti-inflammatory and analgesic agents. This research signifies the application of N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide in the creation of new heterocyclic compounds such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with potential pharmacological activities. The synthesized compounds exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their potential in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity
El-Morsy, El-Sayed, and Abulkhair (2017) conducted a study on the synthesis and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. This research demonstrates the application of N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide in developing compounds with potential antitumor activity. The study evaluated the antitumor effects of these compounds against the human breast adenocarcinoma cell line MCF7, revealing mild to moderate activity. Among the series, one compound showed significant activity, suggesting the potential of such derivatives in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-11-4-5-22-24(11)16-8-18(21-10-20-16)28-9-17(25)23-13-6-12(19)14(26-2)7-15(13)27-3/h4-8,10H,9H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPONVZGKFRUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)
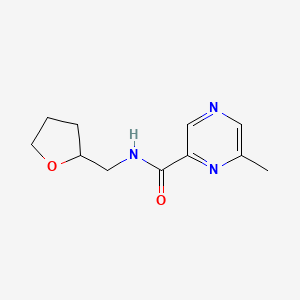
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2987734.png)
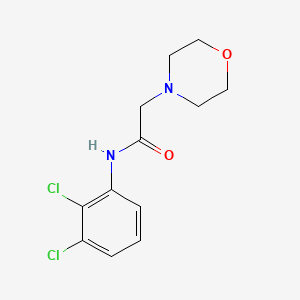
![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)
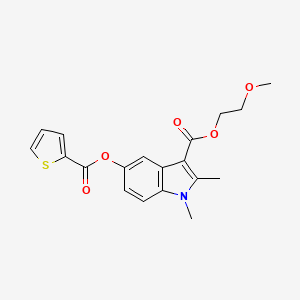


![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)

![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)

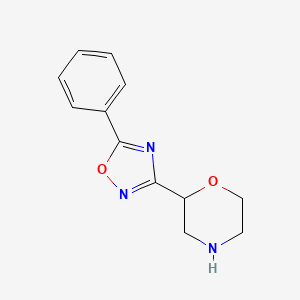
![3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987749.png)